(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound contains several structural components, including a 1H-1,2,3-triazole ring, a 3-chlorophenyl group, and a 4-phenylpiperazin-1-yl group . These components are common in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, a 3-chlorophenyl group, and a 4-phenylpiperazin-1-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the 1H-1,2,3-triazole ring, the 3-chlorophenyl group, and the 4-phenylpiperazin-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1H-1,2,3-triazole ring, the 3-chlorophenyl group, and the 4-phenylpiperazin-1-yl group would likely affect its solubility, stability, and reactivity .Scientific Research Applications
Green Chemistry
1,2,3-triazoles, which are part of the compound’s structure, have important applications in green chemistry . They can be synthesized using environmentally friendly methods, such as ultrasound chemistry and mechanochemistry . This makes them suitable for use in research and development of efficient, environmentally safe methods .
Pharmaceutical Chemistry
1,2,3-triazoles also have significant applications in pharmaceutical chemistry . They are often used as scaffolds in the design of biologically active compounds . Therefore, the compound could potentially be used in the development of new drugs.
Antibacterial Agents
Research has shown that 1,2,4-triazoles and their derivatives, which are structurally similar to 1,2,3-triazoles, have significant antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial agents.
Antimicrobial Activity
1,2,4-triazoles have also been proven to have antimicrobial activity . Therefore, the compound could potentially be used in the development of new antimicrobial agents.
Drug Resistance
Given the growing global spread of drug resistance in bacteria, there is a need for new potent and safe antimicrobial agents . The compound, due to its potential antibacterial and antimicrobial activities, could be used in research aimed at tackling this issue.
Environmental Pollution
The compound could potentially be used in research aimed at addressing environmental pollution caused by the overuse and misuse of antibiotics . Its potential antibacterial and antimicrobial activities could make it a viable alternative to traditional antibiotics.
Mechanism of Action
Target of Action
Similar compounds such as 1-(3-chlorophenyl)piperazine are known to interact with the central nervous system
Mode of Action
It is known that similar compounds act in the central nervous system rather than directly on skeletal muscle
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to have diverse biological activities . They can affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours . .
Result of Action
Similar compounds are known to induce hypophagia in food-deprived and freely feeding rats , suggesting that they may have effects on feeding behavior.
properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-15-5-4-8-17(13-15)25-14-18(21-22-25)19(26)24-11-9-23(10-12-24)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMXGWFVMYYMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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